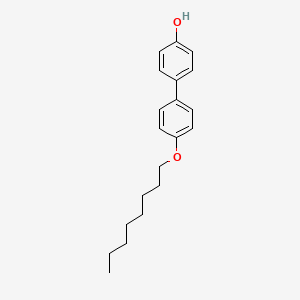

4-Hydroxy-4'-octyloxybiphenyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

78435-18-4 |

|---|---|

Molecular Formula |

C20H26O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

4-(4-octoxyphenyl)phenol |

InChI |

InChI=1S/C20H26O2/c1-2-3-4-5-6-7-16-22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h8-15,21H,2-7,16H2,1H3 |

InChI Key |

VKMLCPHQDWRURW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

General Context and Significance of Biphenyl Derivatives in Contemporary Chemical Science

Biphenyl (B1667301) derivatives are a class of organic compounds that feature two phenyl rings linked by a single carbon-carbon bond. ontosight.ai This fundamental structure serves as a versatile scaffold in numerous areas of chemical science. bohrium.comrsc.org In their natural state, biphenyls are relatively non-reactive; however, the introduction of functional groups allows for a wide range of chemical modifications, making them valuable intermediates in organic synthesis. arabjchem.org

The significance of biphenyl derivatives spans across various fields, including medicinal chemistry, materials science, and agriculture. bohrium.comajgreenchem.com In medicine, the biphenyl moiety is a key structural component in many pharmaceuticals, exhibiting a broad spectrum of biological activities such as anti-inflammatory, antihypertensive, and anticancer properties. bohrium.comajgreenchem.com In the realm of materials science, these compounds are integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. ontosight.airsc.org The rigid nature of the biphenyl core, combined with the ability to tune its electronic and physical properties through substitution, makes it an attractive building block for creating novel functional materials. arabjchem.org

Academic Relevance of Hydroxyl and Alkoxy Substituted Biphenyl Systems

The strategic placement of hydroxyl (-OH) and alkoxy (-OR) groups on the biphenyl (B1667301) framework significantly influences the molecule's properties and reactivity, making such substituted systems a focal point of academic research. The hydroxyl group, a hydrogen-bond donor, can direct the assembly of molecules into ordered structures, a crucial aspect in the design of liquid crystals and other self-assembling materials. epfl.ch Furthermore, the hydroxyl group can act as a reactive handle for further chemical transformations.

Alkoxy groups, with their varying chain lengths, provide a mechanism to control the physical properties of biphenyl derivatives, such as solubility and melting point. researchgate.net The interplay between the rigid biphenyl core and the flexible alkyl chains of the alkoxy group is particularly important in the field of liquid crystals, where it influences the formation and stability of different mesophases. sphinxsai.com The electron-donating nature of both hydroxyl and alkoxy substituents also modulates the electronic properties of the biphenyl system, which is a key consideration in the design of materials for electronic applications. epfl.ch

Current Research Landscape Pertaining to the 4 Hydroxy 4 Octyloxybiphenyl Molecular Scaffold

The synthesis of 4-Hydroxy-4'-octyloxybiphenyl itself is typically achieved through a Williamson ether synthesis, reacting 4,4'-biphenol with an octyl halide. sid.irpsu.edu Characterization of this compound has been reported using techniques such as FTIR and NMR spectroscopy. sid.ir

Table 1: Spectroscopic Data for this compound

| Technique | Key Features and Observations | Reference |

|---|---|---|

| FTIR (KBr) | 3284 cm⁻¹ (O-H stretch), 3041 cm⁻¹ (aromatic C-H stretch), 2934, 2865 cm⁻¹ (aliphatic C-H stretch), 1609 cm⁻¹ (aromatic C=C stretch), 1250-1177 cm⁻¹ (Ar-O stretch) | sid.ir |

| ¹H NMR (CDCl₃) | δ 7.4-7.44 (dd, 4H, aromatic, ortho to -O), 6.87-6.94 (dd, 4H, aromatic, meta to -O) | sid.ir |

Scope and Research Objectives for Comprehensive Scholarly Inquiry

Retrosynthetic Analysis and Strategic Precursor Selection for Biphenyl Core Construction

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by working backward from the target molecule to simpler, commercially available starting materials. google.combibliotekanauki.pljournalspress.com For this compound, the primary disconnection breaks the C-C bond of the biphenyl unit, suggesting a cross-coupling reaction as the key bond-forming step. This leads to two main precursor types: a halogenated phenol (B47542) derivative and a corresponding boronic acid or its ester.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-C bond of biphenyl): This bond can be formed via a Suzuki-Miyaura cross-coupling reaction. This retrosynthetic step yields two potential pairs of precursors:

Pair A: 4-Halophenol (e.g., 4-bromophenol (B116583) or 4-iodophenol) and 4-octyloxyphenylboronic acid.

Pair B: 4-Hydroxy-phenylboronic acid and 1-halo-4-octyloxybenzene (e.g., 1-bromo-4-octyloxybenzene).

Disconnection 2 (C-O ether bond): The octyloxy group can be introduced via a Williamson ether synthesis.

From precursor Pair A , the 4-octyloxyphenylboronic acid can be retrosynthetically disconnected to 4-hydroxyphenylboronic acid and an octyl halide (e.g., 1-bromooctane).

From precursor Pair B , the 1-halo-4-octyloxybenzene can be disconnected to a dihalobenzene and octanol, or more commonly, from 4-halophenol and an octyl halide.

Strategic precursor selection is crucial for maximizing yield and minimizing side reactions. The choice between the precursor pairs often depends on the commercial availability, stability, and reactivity of the intermediates. For instance, the Suzuki-Miyaura coupling is highly efficient for a wide range of substrates, making it a preferred method for constructing the biphenyl core. gre.ac.uk

Alkylation Reactions for the Introduction of the Octyloxy Chain

One common approach involves the mono-alkylation of 4,4'-dihydroxybiphenyl (B160632). This method requires careful control of reaction conditions to favor the formation of the mono-ether over the di-ether. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a suitable solvent like ethanol (B145695) or butanol. The choice of base and solvent can influence the regioselectivity and yield of the reaction.

A general procedure for the synthesis of this compound via this method is as follows:

4,4'-Dihydroxybiphenyl is treated with a slight excess of a base (e.g., NaOH) in a solvent like butanol.

1-Bromooctane is then added to the reaction mixture.

The mixture is refluxed for a set period, after which the product is isolated and purified.

The table below summarizes typical conditions and yields for the alkylation of 4,4'-dihydroxybiphenyl.

| Base | Solvent | Alkylating Agent | Yield of Mono-ether | Reference |

| NaOH | Butanol | 1-Bromooctane | ~85% | encyclopedia.pub |

| K₂CO₃ | Acetone | 1-Bromooctane | Moderate | organic-chemistry.org |

Regioselective Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can undergo various functionalization reactions to introduce different moieties, thereby tuning the molecule's properties for specific applications. Regioselectivity is a key challenge, especially when starting from symmetrical precursors like 4,4'-dihydroxybiphenyl.

One strategy to achieve mono-functionalization is to use a limiting amount of the alkylating or acylating agent. Another approach involves the use of protecting groups. For instance, one of the hydroxyl groups in 4,4'-dihydroxybiphenyl can be protected, allowing the other to be selectively functionalized. The protecting group is then removed in a subsequent step. Common protecting groups for phenols include benzyl (B1604629) ethers and silyl (B83357) ethers. nih.govacs.org

Recent advances in catalysis have provided more direct methods for the regioselective functionalization of diols. For example, diarylborinic acid catalysis has been shown to be effective for the selective acylation, sulfonylation, and alkylation of diols. organic-chemistry.org This method offers high efficiency and operational simplicity, providing a valuable alternative to traditional methods.

Furthermore, cesium bicarbonate has been demonstrated to be an effective mediator for the regioselective alkylation of dihydroxy aromatic compounds, offering high yields and excellent selectivity. nih.govnih.gov

The table below presents different approaches for the regioselective functionalization of biphenyl diols.

| Reagent/Catalyst | Functionalization Type | Selectivity | Reference |

| Limiting Alkyl Halide | Alkylation | Moderate | encyclopedia.pub |

| Diarylborinic Acid | Acylation/Sulfonylation/Alkylation | High | organic-chemistry.org |

| Cesium Bicarbonate | Alkylation | High | nih.gov |

Catalytic Cross-Coupling Reactions in Biphenyl Unit Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biphenyl compounds, including this compound. gre.ac.uk This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. libretexts.org

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biphenyl product and regenerating the palladium(0) catalyst.

For the synthesis of unsymmetrical biphenyls like this compound, the choice of coupling partners is critical. For example, coupling 4-methoxyphenylboronic acid with a 4-bromophenol derivative (with the hydroxyl group protected) followed by deprotection is a common strategy. google.com

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to optimize the reaction for different substrates.

| Catalyst Precursor | Ligand | Base | Solvent | Application | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Ethanol/Water | General synthesis of biphenyls | acs.org |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | Synthesis of sterically hindered biphenyls | gre.ac.uk |

Exploration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. libretexts.org In the synthesis of liquid crystals and related materials, there is a growing emphasis on developing more environmentally benign methods.

Several green chemistry approaches have been explored for the synthesis of biphenyl compounds:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water or other environmentally friendly solvents. The Suzuki-Miyaura coupling, for instance, can often be performed in aqueous media. libretexts.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption. Microwave-assisted Williamson ether synthesis and Suzuki-Miyaura couplings have been successfully employed in the synthesis of liquid crystalline materials. Current time information in Bangalore, IN.researchgate.net

Catalyst Efficiency and Reusability: Developing highly active catalysts that can be used in low concentrations and recycled is a key aspect of green chemistry. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are often easier to separate and reuse.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

A recent development involves a multicomponent reaction approach for producing liquid crystals, which combines several steps, does not require harmful solvents, and uses cheaper catalysts, achieving high yields and reducing waste. gre.ac.ukrsc.org

Mechanistic Investigations of Key Bond-Forming Reactions

Understanding the reaction mechanisms of key bond-forming steps is crucial for optimizing synthetic routes and developing new methodologies.

Williamson Ether Synthesis: This reaction proceeds via an SN2 mechanism. bibliotekanauki.plmdpi.com The alkoxide ion, formed by the deprotonation of the alcohol, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions.

Suzuki-Miyaura Cross-Coupling: The mechanism of the Suzuki-Miyaura reaction has been extensively studied. libretexts.orgresearchgate.net The catalytic cycle, as described in section 2.4, is generally accepted. However, the details of the transmetalation step, particularly the role of the base, are complex and can vary depending on the specific reaction conditions and substrates. The base is believed to activate the organoboron compound, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center. For unsymmetrical biphenyl synthesis, the electronic and steric properties of the coupling partners can significantly influence the reaction rate and selectivity. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution proton (¹H) NMR spectroscopy of this compound allows for the identification and differentiation of the various protons based on their distinct chemical environments. The spectrum can be divided into the aromatic region, where protons attached to the biphenyl core resonate, and the aliphatic region, corresponding to the protons of the octyloxy chain.

The aromatic protons typically appear as a set of doublets and doublets of doublets in the range of δ 6.8-7.5 ppm. The protons on the hydroxyl-substituted phenyl ring are expected to be shifted to a slightly higher field (lower ppm) compared to those on the octyloxy-substituted ring due to the electron-donating effect of the hydroxyl group. The phenolic proton itself would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent, due to hydrogen bonding and chemical exchange.

The protons of the octyloxy chain will be observed in the upfield region of the spectrum (δ 0.9-4.0 ppm). The methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) are the most deshielded of the chain, resonating around δ 4.0 ppm as a triplet. The terminal methyl group (CH₃) will appear as a triplet at approximately δ 0.9 ppm. The remaining methylene groups of the octyl chain will produce a complex multiplet pattern between δ 1.3 and 1.8 ppm.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.8 - 7.5 | m |

| Phenolic OH | Variable (e.g., 5.0 - 8.0) | br s |

| O-CH₂ | ~ 4.0 | t |

| (CH₂)₆ | ~ 1.3 - 1.8 | m |

| CH₃ | ~ 0.9 | t |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. m = multiplet, br s = broad singlet, t = triplet.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon backbone of this compound. With proton decoupling, each unique carbon atom in the molecule gives rise to a single sharp peak, allowing for a carbon count and identification of the chemical environment of each carbon.

The aromatic region (δ 110-160 ppm) will show signals for the twelve carbons of the biphenyl system. The carbons directly attached to the oxygen atoms (C-OH and C-O-Alkyl) will be the most deshielded in this region, appearing at the lower field end (δ 150-160 ppm). The remaining aromatic carbons will resonate at higher fields.

The aliphatic carbons of the octyloxy chain will be observed in the upfield region (δ 14-70 ppm). The carbon of the methylene group bonded to the oxygen atom (O-CH₂) is the most deshielded of the aliphatic carbons, appearing around δ 68 ppm. The terminal methyl carbon will be the most shielded, with a chemical shift of approximately δ 14 ppm. The other methylene carbons will have signals between these two extremes.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 150 - 160 |

| Other Aromatic C | 110 - 140 |

| O-CH₂ | ~ 68 |

| (CH₂)₆ | 22 - 32 |

| CH₃ | ~ 14 |

Note: Chemical shifts are approximate and can vary based on solvent.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. rsc.org Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity within the aromatic rings and along the aliphatic octyloxy chain. For instance, the O-CH₂ protons would show a correlation to the adjacent CH₂ protons, which in turn would correlate with their neighbors, and so on down the chain to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.org Each cross-peak in the HSQC spectrum corresponds to a C-H bond, linking a specific proton resonance to its attached carbon resonance. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). rsc.org This is particularly useful for identifying quaternary (non-protonated) carbons and for linking different fragments of the molecule together. For example, HMBC correlations would be expected between the O-CH₂ protons and the aromatic carbon to which the octyloxy group is attached (C-4'). Similarly, correlations from the aromatic protons to the carbons of the other ring would confirm the biphenyl linkage.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, confirming the connectivity and allowing for the complete and accurate assignment of all NMR signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and their environment, making them excellent tools for functional group identification and for studying intermolecular interactions.

The IR and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to its various functional groups.

O-H Stretch: A prominent, broad absorption band in the IR spectrum is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group. scifiniti.com The broadness of this peak is a strong indicator of hydrogen bonding.

C-H Stretch: The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. primescholars.com The aliphatic C-H stretches of the octyloxy group will be observed between 2850 and 3000 cm⁻¹. scifiniti.com

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to several bands in the 1450-1610 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations of the phenol and the aryl ether will be found in the 1200-1300 cm⁻¹ range.

CH₂/CH₃ Bending: The bending (scissoring and rocking) vibrations of the methylene and methyl groups of the octyl chain will produce signals in the 1350-1470 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weaker in the Raman spectrum, the aromatic C=C and aliphatic C-H and C-C stretching modes are typically strong and well-resolved.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1610 | IR, Raman |

| C-O Stretch | 1200 - 1300 | IR |

The presence of the hydroxyl group in this compound introduces the possibility of intermolecular hydrogen bonding. This interaction, where the hydrogen atom of the O-H group is attracted to an electronegative atom (in this case, the oxygen of another molecule's hydroxyl or ether group), has a profound effect on the vibrational spectra. tandfonline.com

In the IR spectrum, the most telling sign of hydrogen bonding is the significant broadening and red-shifting (shifting to lower frequency) of the O-H stretching band. scifiniti.com For a "free" (non-hydrogen-bonded) hydroxyl group, this vibration would appear as a sharp band around 3600 cm⁻¹. The presence of a broad band centered at a lower wavenumber (e.g., 3400 cm⁻¹) is a clear indication of hydrogen-bonded aggregates in the sample. The extent of this broadening and shifting can provide qualitative information about the strength of the hydrogen bonding network.

Raman spectroscopy can also be used to study hydrogen bonding. mdpi.comnih.gov Although the O-H stretching band is often weak in the Raman spectrum, changes in its position and width can still be observed and analyzed. The study of how these spectral features change with temperature or concentration can provide further insights into the dynamics of hydrogen bond formation and dissociation.

Conformational Analysis via Characteristic Vibrational Band Shifts

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the conformational states of molecules. nih.govontestautomation.com For this compound, specific vibrational modes are highly sensitive to the molecule's conformation, including the orientation of the biphenyl rings, the conformation of the flexible octyloxy chain, and the nature of intermolecular interactions, particularly hydrogen bonding.

The analysis of characteristic band shifts in the vibrational spectra provides critical information. For instance, the O-H stretching vibration, typically found in the 3200-3600 cm⁻¹ range, is an excellent probe for hydrogen bonding. A broad band at a lower wavenumber, such as the 3284 cm⁻¹ band observed for this compound, is indicative of strong intermolecular O-H···O hydrogen bonding in the solid state, which plays a crucial role in the supramolecular assembly. oup.com In a non-hydrogen bonding solvent or in the gas phase, this band would be expected to shift to a higher wavenumber and become sharper.

The C-H stretching vibrations of the octyloxy chain (typically 2850-2960 cm⁻¹) are sensitive to the chain's conformation. oup.com Shifts in these bands can indicate changes from an ordered, all-trans conformation, often found in the crystalline state, to a more disordered, gauche-rich conformation present in the liquid crystalline or isotropic liquid phases.

Key vibrational bands for this compound provide a fingerprint for its structural components. oup.com The table below summarizes these characteristic frequencies as observed in a KBr matrix.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Significance |

| 3284 | O-H stretch | Stretching | Indicates intermolecular hydrogen bonding. oup.com |

| 3041 | C-H aromatic | Stretching | Characteristic of the biphenyl aromatic rings. oup.com |

| 2934, 2865 | C-H aliphatic | Asymmetric & Symmetric Stretching | Relates to the methylene (CH₂) groups of the octyl chain. oup.com |

| 1609 | C=C aromatic | Stretching | Corresponds to the vibrations of the aromatic core. oup.com |

| 1250-1177 | R-O-Ar | Asymmetric C-O-C Stretching | Characteristic of the aryl ether linkage. oup.com |

This table presents data derived from Fourier-transform infrared spectroscopy (FTIR) analysis. oup.com

By monitoring the shifts in these key bands as a function of temperature, one can map the conformational and phase transitions of the system from the ordered crystalline solid to the more fluid liquid crystalline and isotropic states.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the precise molecular mass of a compound and for elucidating its structure through the analysis of its fragmentation patterns. imreblank.ch When a molecule like this compound (molar mass: 298.43 g/mol ) is analyzed, it is first ionized to form a molecular ion (M⁺˙). This ion, along with its fragments, provides a distinct mass spectrum.

The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways based on its functional groups: a biphenyl core, a hydroxyl group, an ether linkage, and an octyl chain. grafiati.comraco.cat The molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The primary fragmentation pathways would likely include:

Alpha-cleavage at the ether oxygen: This is a very common pathway for ethers. Cleavage of the C-O bond can result in the loss of the octyl radical (•C₈H₁₇) to give a resonance-stabilized oxonium ion, or the loss of an octene molecule (C₈H₁₆) via a McLafferty-type rearrangement if a gamma-hydrogen is accessible.

Cleavage of the octyl chain: The C₈H₁₇ alkyl chain can undergo fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ groups).

Benzylic cleavage: The bond between the biphenyl ring and the ether oxygen is strong, but cleavage can occur, leading to characteristic fragments of the biphenyl core.

Cleavage of the biphenyl system: The central C-C bond of the biphenyl can also cleave, although this is typically less favorable.

A proposed fragmentation pathway and the corresponding major ions are detailed in the table below.

| m/z (Proposed) | Ion Structure/Formula | Fragmentation Pathway |

| 298 | [C₂₀H₂₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 185 | [HOC₆H₄C₆H₄O]⁺ | Loss of octyl radical (•C₈H₁₇) from M⁺˙ |

| 186 | [HOC₆H₄C₆H₄OH]⁺˙ | Loss of octene (C₈H₁₆) via hydrogen rearrangement |

| 170 | [OC₆H₄C₆H₄O]⁺˙ | Loss of H from m/z 185, followed by loss of CH₃ |

| 113 | [C₈H₁₇]⁺ | Octyl cation (less likely as primary fragment) |

| 77 | [C₆H₅]⁺ | Phenyl fragment from biphenyl core cleavage |

| 57 | [C₄H₉]⁺ | Butyl cation from fragmentation of the octyl chain |

This table outlines a plausible fragmentation pattern for this compound based on established mass spectrometry principles. imreblank.chraco.cat

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the most definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. xos.com It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which are fundamental to understanding the material's properties.

Single-crystal X-ray crystallography (SC-XRD) offers an unparalleled level of detail regarding molecular structure. cnr.itfzu.cz By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional electron density map of the unit cell. fzu.cznumberanalytics.com From this map, the precise position of each atom can be determined.

For this compound, an SC-XRD analysis would reveal:

Alkyl Chain Conformation: The conformation of the flexible octyloxy tail, which is typically in an extended, all-trans conformation within a well-ordered crystal to maximize packing efficiency.

Intermolecular Interactions: The precise geometry of the hydrogen-bonding network created by the phenolic -OH groups. These bonds are critical in directing the supramolecular assembly and stabilizing the crystal structure. It would also detail the van der Waals interactions between the alkyl chains and π-π stacking interactions between the aromatic biphenyl cores. fzu.cz

While a specific crystal structure for this compound is not publicly available, the table below shows a hypothetical but representative set of crystallographic data that would be obtained from such an analysis.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. researchgate.net |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 5.8 | Unit cell dimension. |

| b (Å) | 7.9 | Unit cell dimension. |

| c (Å) | 36.5 | Unit cell dimension, likely elongated due to molecular length. |

| β (°) | 95.0 | Angle of the monoclinic unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Hydrogen Bonds | O-H···O distance ~2.7 Å | Confirms and quantifies the intermolecular hydrogen bonding. |

| Biphenyl Dihedral Angle | ~35° | Measures the twist between the two phenyl rings. |

This table illustrates the type of data generated by a single-crystal X-ray diffraction experiment. cnr.itrequimte.pt

Powder X-ray diffraction (PXRD) is a vital technique for analyzing polycrystalline materials. xos.comprotoxrd.com Instead of a single crystal, a fine powder of the material is used, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint of the crystalline phase. usgs.gov

PXRD is particularly crucial for identifying polymorphism—the ability of a compound to exist in more than one crystal structure. ontestautomation.com Polymorphs of a substance can have different physical properties, including melting point and stability. For long-chain molecules like this compound, polymorphism is common due to the different ways the flexible alkyl chains can pack together.

A PXRD experiment would yield a diffractogram showing a series of peaks at specific diffraction angles (2θ). Each polymorph would produce a distinct pattern. By comparing the PXRD pattern of a sample to reference patterns, its crystalline phase can be identified. americanpharmaceuticalreview.com Furthermore, variable-temperature PXRD can be used to monitor phase transitions between different polymorphic forms or from a crystalline to a liquid crystalline phase.

| Polymorph | Characteristic 2θ Peaks (°) (Conceptual) | Subcell Packing |

| Form I (Stable) | 5.1, 15.3, 20.5, 21.8, 24.0 | Triclinic, fully interdigitated chains |

| Form II (Metastable) | 5.5, 18.9, 21.1, 22.5, 25.1 | Monoclinic, partially interdigitated chains |

This conceptual table shows how PXRD data can distinguish between different polymorphs. usgs.govamericanpharmaceuticalreview.com

Advanced Microscopy Techniques for Supramolecular Organization and Mesophase Texture Characterization

While diffraction techniques provide atomic-scale structural information, advanced microscopy methods are used to visualize the larger-scale supramolecular organization, particularly the mesophases that exist between the crystalline solid and the isotropic liquid states.

Polarizing optical microscopy (POM), typically equipped with a hot stage, is the primary tool for identifying liquid crystalline phases and observing their characteristic textures. tandfonline.com When a liquid crystalline material is viewed between crossed polarizers, its anisotropic nature causes it to be birefringent, producing colorful, textured images. Each type of liquid crystal phase (e.g., nematic, smectic A, smectic C) exhibits unique optical textures that serve as fingerprints for its identification. mdpi.com

For this compound, a rod-like molecule, heating a crystalline sample on a POM hot stage would first show the melting of the solid into a liquid crystal phase. oup.com

If a smectic A phase forms, one might observe a focal-conic fan texture.

If a smectic C phase forms, it often presents as a broken focal-conic or a schlieren texture with specific defects. tandfonline.commdpi.com

If a nematic phase appears, a characteristic schlieren texture with point or line defects (disclinations) would be visible. semanticscholar.org

Upon further heating, the sample would undergo another phase transition to the isotropic liquid, at which point the texture disappears and the view under crossed polarizers becomes completely dark. Cooling from the isotropic liquid often allows for the formation of well-defined textures that are easier to identify. semanticscholar.org These observations, correlated with transition temperatures measured by techniques like DSC, allow for the unambiguous characterization of the thermotropic behavior of this compound. mdpi.comsemanticscholar.org

Atomic Force Microscopy (AFM) for Surface Morphology of Self-Assembled Structures

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. numberanalytics.comnih.gov It operates by scanning a sharp tip, attached to a flexible cantilever, across a sample surface. wur.nl The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a three-dimensional image of the surface. wur.nl AFM is particularly valuable for studying the organization of molecules in self-assembled structures, as it can visualize individual molecules and their packing arrangements. numberanalytics.com

For a molecule like this compound, which possesses a rigid biphenyl core and a flexible octyloxy chain, self-assembly can lead to highly ordered structures, particularly in thin films or on substrates. uh.eduresearchgate.net While specific AFM studies exclusively on this compound are not extensively documented in public literature, the application of AFM to similar systems, such as other liquid crystals and phenyl-terminated alkanethiols on gold, provides significant insight into the expected morphology. uh.eduresearchgate.net

When self-assembled on a substrate, this compound molecules are expected to form well-defined domains. The morphology of these domains is governed by the interplay of intermolecular interactions (van der Waals forces, π-π stacking of the biphenyl rings) and molecule-substrate interactions. AFM imaging can reveal:

Molecular Packing: High-resolution AFM can potentially visualize the arrangement of individual molecules, showing whether they adopt a herringbone, tilted, or other packing structure. uh.edu

Domain Structure: AFM can map larger-scale structures, such as the formation of distinct crystalline or liquid-crystalline domains within the film. researchgate.netresearchgate.net

Surface Defects: The technique is adept at identifying defects in the self-assembled layer, such as vacancies, dislocations, or domain boundaries, which can significantly influence the material's properties. numberanalytics.com

In studies of similar liquid crystal molecules, AFM has been used to visualize the formation of uniform, flat domains in Langmuir-Blodgett films and to characterize the surface of molecularly imprinted polymer films designed for protein recognition. researchgate.netresearchgate.net For phenyl-terminated SAMs, AFM has confirmed the presence of well-ordered lattice structures. uh.edu Therefore, AFM is an indispensable tool for elucidating the surface morphology of self-assembled this compound, providing critical information that links molecular structure to macroscopic properties.

Thermal Analysis Techniques for Phase Transition Mechanisms and Energetics

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are crucial for characterizing materials like this compound, which exhibit temperature-dependent phase transitions, such as melting and liquid crystalline behavior.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It is widely used to determine the temperatures and heat effects (enthalpy changes) associated with phase transitions in materials. researchgate.net

For this compound, which is known to exhibit liquid crystalline properties, DSC is essential for identifying its characteristic phase behavior. Published data indicates a melting point of approximately 152–154°C for this compound. sid.ir Beyond simple melting, many biphenyl derivatives exhibit a rich polymorphism, including transitions between different crystalline and liquid crystalline phases (e.g., smectic and nematic). ossila.comtandfonline.com

A typical DSC thermogram records the heat flow versus temperature. An endothermic event, such as melting or a transition to a more disordered liquid crystal phase, appears as a peak, and the area under this peak is directly proportional to the enthalpy change (ΔH) of the transition. The entropy change (ΔS) for the transition can then be calculated using the equation ΔS = ΔH / T, where T is the absolute transition temperature in Kelvin. youtube.comlibretexts.org

| Transition Type | Transition Temperature (T) | Enthalpy Change (ΔH) |

| Crystal → Smectic A | 52.86 °C (326.01 K) | Data not specified |

| Smectic A → Nematic | 66.65 °C (339.80 K) | Data not specified |

| Nematic → Isotropic | 79.10 °C (352.25 K) | Data not specified |

Table 1: Phase Transition Temperatures for the analogous compound 4'-Octyloxy-4-biphenylcarbonitrile (8OCB). ossila.com Enthalpy values, though measurable by DSC, are not specified in the cited source but would be determined from the integrated peak areas.

By analyzing the transition temperatures, enthalpies, and entropies, researchers can construct a complete thermodynamic profile of the phase behavior of this compound, which is critical for its application in areas like liquid crystal displays and organic electronics.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. aps.org It is primarily used to determine the thermal stability and decomposition characteristics of materials. researchgate.net A TGA experiment produces a thermogram, which plots the percentage of initial mass remaining against temperature.

For this compound, TGA provides critical information on its upper-temperature limit of stability and the mechanism of its thermal breakdown. While a specific TGA curve for this compound is not publicly available, its decomposition pathway can be inferred from its molecular structure, which consists of a stable biphenyl core, a phenolic hydroxyl group, and an octyloxy ether linkage.

The expected thermal decomposition would likely proceed in stages:

Initial Decomposition: The C-O bond in the octyloxy ether group is typically the weakest link and would be expected to cleave first. This would lead to the loss of the C8H17 group or related fragments at lower temperatures.

Core Decomposition: At significantly higher temperatures, the more stable biphenyl aromatic core would begin to break down.

The TGA thermogram would quantify the temperature at which decomposition begins (onset temperature) and the temperatures of maximum weight loss rates, which correspond to the peaks in the derivative of the TGA curve. This analysis is crucial for determining the processing and operational temperature windows for any application. Often, TGA is coupled with other techniques like Mass Spectrometry (TGA-MS) to identify the gaseous products evolved during decomposition, providing a detailed understanding of the breakdown mechanism. rsc.org

| Parameter | Description | Illustrative Value |

| Tonset | The temperature at which significant decomposition begins. | ~250 - 350 °C |

| Tmax | The temperature of the maximum rate of weight loss. | ~300 - 400 °C |

| Residue at 600 °C | The percentage of mass remaining at a high temperature. | < 5% |

Table 2: Illustrative TGA data for a typical alkoxybiphenyl compound. These values are hypothetical and serve to demonstrate the type of data obtained from a TGA experiment.

Studies on other biphenyl derivatives show decomposition temperatures ranging from below 300°C to over 400°C, depending on the specific substituents. researchgate.netncl.res.in Therefore, TGA is a vital technique for establishing the thermal stability profile of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure and equilibrium geometry of molecules. mdpi.com This method offers a balance between computational cost and accuracy, making it well-suited for studying medium to large-sized molecules like this compound. Geometry optimization is a fundamental step in these calculations, where the goal is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. arxiv.orgpennylane.ai This optimized geometry is crucial as it forms the basis for subsequent calculations of molecular properties. pennylane.ai

For biphenyl derivatives, a key structural parameter is the dihedral angle between the two phenyl rings. This angle is influenced by the nature and size of the substituents. arxiv.orgaps.org In the case of this compound, the long octyloxy chain can influence this torsion angle, which in turn affects the degree of π-electron conjugation across the biphenyl core. arxiv.org DFT calculations, often using functionals like B3LYP and basis sets such as 6-31G(d,p), are employed to determine this and other geometric parameters like bond lengths and angles. scielo.org.bonih.gov The accuracy of these predictions can be validated by comparing them with experimental data from techniques like X-ray crystallography, where available. mdpi.com

Prediction and Interpretation of Spectroscopic Parameters

DFT calculations are instrumental in predicting and interpreting various spectroscopic parameters, providing a valuable complement to experimental measurements. For instance, theoretical calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. chemrxiv.org By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as the stretching of the C-O bond in the octyloxy group or the O-H bond of the hydroxyl group. acs.org

Similarly, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. scielo.org.bo The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. scielo.org.bo Theoretical predictions of 1H and 13C NMR chemical shifts for this compound and its analogues can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of each atom.

Furthermore, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which provides insights into the UV-Vis absorption spectrum of the molecule. acs.org The calculated maximum absorption wavelengths (λmax) can be correlated with the electronic excitations between molecular orbitals, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). acs.org

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. physchemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. physchemres.org The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that provides information about the molecule's kinetic stability and reactivity. nih.govchalcogen.ro A smaller energy gap generally implies higher reactivity. nih.gov

For this compound, DFT calculations can map the spatial distribution of the HOMO and LUMO. Typically, in such biphenyl systems, these orbitals are delocalized over the π-conjugated biphenyl core. arxiv.org The presence of the electron-donating hydroxyl and octyloxy groups influences the energies of these orbitals.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, offering a quantitative measure of the molecule's chemical behavior. nih.gov These include:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Measures the resistance to change in the electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Studies on analogous biphenyl systems have shown that the length of the alkoxy chain does not significantly affect the HOMO-LUMO energy gap, suggesting that the core biphenyl structure is the primary determinant of these electronic properties. mdpi.com

Table 1: Calculated Reactivity Descriptors for a Generic Biphenyl Derivative (Illustrative)

| Parameter | Formula | Typical Value (eV) |

| HOMO Energy | E_HOMO | -5.5 to -6.5 |

| LUMO Energy | E_LUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.5 to 5.5 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.25 to -4.25 |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.75 to 2.75 |

| Global Softness (S) | 1 / (2η) | 0.18 to 0.29 |

| Electrophilicity Index (ω) | μ² / (2η) | 1.5 to 3.5 |

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Dynamic Behavior in Condensed Phases

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of the dynamic behavior of molecules in a condensed phase (liquid or solid). nih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. diva-portal.org This technique is particularly valuable for understanding the conformational flexibility of molecules like this compound, especially the behavior of the flexible octyloxy chain.

To perform MD simulations, a force field is required. A force field is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. researchgate.net For organic molecules, force fields like CHARMM, AMBER, or OPLS are commonly used. For liquid crystal-forming molecules like many biphenyl derivatives, specialized or re-parameterized force fields may be necessary to accurately reproduce experimental properties like phase transition temperatures. researchgate.net

Simulating Intermolecular Interactions and Self-Assembly Processes

One of the key strengths of MD simulations is their ability to model intermolecular interactions, which are the driving forces behind self-assembly processes. rsc.orgcecam.org For molecules like this compound, these interactions include van der Waals forces between the biphenyl cores and the alkyl chains, as well as hydrogen bonding involving the hydroxyl group.

MD simulations can be used to study how these interactions lead to the formation of ordered structures, such as those found in liquid crystal phases. aps.orgnih.gov By simulating a system containing many molecules, researchers can observe the spontaneous formation of aggregates and analyze their structure and stability. nih.gov For example, simulations can reveal the preferred packing arrangements of the molecules, such as the degree of interdigitation of the octyloxy chains in a smectic phase. researchgate.net The presence of an explicit solvent in the simulation can be crucial for accurately capturing the hydrophobic and hydrophilic interactions that also play a role in the self-assembly process. aps.org

Molecular-Level Understanding of Phase Behavior and Transitions

Many biphenyl derivatives with long alkyl or alkoxy chains are known to exhibit liquid crystalline properties. researchgate.net These materials can form phases that are intermediate between a crystalline solid and an isotropic liquid, such as the nematic and smectic phases. MD simulations can provide a molecular-level understanding of the transitions between these phases. researchgate.net

By performing simulations at different temperatures, it is possible to observe phase transitions and calculate properties that characterize each phase. For example, the orientational order parameter can be calculated from the simulation trajectory to distinguish between an isotropic liquid and an ordered nematic phase. Similarly, the radial distribution function can be used to identify the layered structure characteristic of a smectic phase. chemrxiv.org

Simulations of homologous series, where the length of the alkoxy chain is varied, can reveal how this structural modification affects the phase behavior. researchgate.netbohrium.com For instance, studies on similar compounds have shown that longer alkoxy chains can promote the formation of more ordered smectic phases in addition to the nematic phase. researchgate.netbohrium.com

Table 2: Typical Phase Behavior of Alkoxybiphenyl Derivatives as a Function of Alkoxy Chain Length (Illustrative)

| Alkoxy Chain Length (n) | Observed Mesophases |

| Short (e.g., n=2-6) | Nematic (N) |

| Medium (e.g., n=8-12) | Nematic (N), Smectic A (SmA) |

| Long (e.g., n=14-18) | Smectic A (SmA), Smectic C (SmC) |

Note: This table is illustrative and based on general trends observed for various liquid crystalline biphenyl derivatives. researchgate.netbohrium.com The specific transition temperatures and phase types for this compound would require specific experimental or simulation data.

Quantum Chemical Modeling of Tautomeric Equilibria and Intramolecular Interactions

Quantum chemical methods, including DFT, can be used to investigate more subtle aspects of molecular structure, such as tautomeric equilibria and intramolecular interactions. mdpi.com Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, while the phenolic form is expected to be overwhelmingly dominant, theoretical calculations can quantify the relative energies of any potential tautomeric forms, such as a keto form arising from proton transfer from the hydroxyl group to the biphenyl ring. mdpi.com

These calculations involve optimizing the geometry of each tautomer and calculating its electronic energy. mdpi.com The relative energies provide an estimate of the equilibrium constant between the tautomers. The inclusion of solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM), can be important for obtaining accurate results in solution. mdpi.com

Furthermore, quantum chemical calculations can be used to analyze intramolecular interactions, such as hydrogen bonds. While this compound does not have intramolecular hydrogen bonding capabilities in its most stable conformation, this analysis is crucial for more complex analogues. Natural Bond Orbital (NBO) analysis is a powerful tool for this purpose. nih.govchalcogen.ro NBO analysis examines the interactions between filled and vacant orbitals in the molecule, providing a quantitative measure of the strength of interactions like hyperconjugation and hydrogen bonding. chalcogen.ro This can reveal how different parts of the molecule, such as the hydroxyl group and the octyloxy chain, electronically communicate with the biphenyl core.

Computational Analysis of Charge Transfer and Electronic Excitations

The electronic properties of this compound, particularly those related to intramolecular charge transfer (ICT) and electronic excitations, are critical for understanding its potential applications in materials science and electronics. Computational chemistry provides powerful tools to investigate these phenomena at the molecular level. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in elucidating the electronic structure, charge distribution, and spectroscopic properties of such donor-acceptor substituted biphenyl systems. frontiersin.orgarxiv.org

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding charge transfer characteristics. libretexts.org The HOMO acts as the primary electron donor, while the LUMO serves as the electron acceptor. malayajournal.org In this compound, the electron-donating hydroxyl (-OH) and octyloxy (-OC₈H₁₇) groups are expected to significantly influence the HOMO energy level, while the biphenyl system constitutes the main framework for the LUMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and kinetic stability. malayajournal.orgresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and that intramolecular charge transfer from the donor (alkoxy/hydroxy end) to the acceptor (biphenyl core) is more facile. Computational studies on analogous substituted biphenyls show that the introduction of donor groups decreases the energy gap, facilitating electronic transitions. mdpi.com

The distribution of these orbitals reveals the pathway of charge transfer. For this compound, the HOMO is typically localized on the electron-rich phenol and octyloxy-phenyl moieties. In contrast, the LUMO is generally distributed across the biphenyl π-system. This spatial separation of the HOMO and LUMO is a characteristic feature of push-pull systems and is essential for efficient intramolecular charge transfer upon photoexcitation.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -5.45 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | 4.30 | Indicates molecular chemical stability and reactivity. malayajournal.org |

| Ionization Potential (I) | 5.45 | Estimated as -EHOMO. |

| Electron Affinity (A) | 1.15 | Estimated as -ELUMO. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular delocalization and charge transfer by examining the interactions between filled (donor) and vacant (acceptor) orbitals. juniperpublishers.comphyschemres.org This analysis translates the complex molecular wavefunctions into a localized Lewis-like structure of chemical bonds and lone pairs, providing a quantitative picture of donor-acceptor interactions. researchgate.net

For this compound, key donor-acceptor interactions would involve the lone pair orbitals (LP) of the oxygen atoms in the hydroxyl and octyloxy groups and the antibonding π* orbitals of the biphenyl rings (LP(O) → π*(C-C)). The stabilization energy (E⁽²⁾) associated with these interactions, calculated through second-order perturbation theory, quantifies the extent of intramolecular charge transfer. Higher E⁽²⁾ values indicate stronger delocalization and more significant charge transfer from the oxygen atoms to the aromatic system.

Table 2: Illustrative NBO Second-Order Perturbation Analysis for Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Type of Interaction |

| LP (O1) | π* (C3-C4) | 5.2 | Intramolecular charge transfer from hydroxyl oxygen to the adjacent phenyl ring. |

| LP (O2) | π* (C3'-C4') | 6.1 | Intramolecular charge transfer from octyloxy oxygen to the adjacent phenyl ring. |

| π (C5-C6) | π* (C1-C1') | 20.5 | π-conjugation across the biphenyl bridge. |

| π (C5'-C6') | π* (C1-C1') | 21.2 | π-conjugation across the biphenyl bridge. |

Note: O1 refers to the hydroxyl oxygen, and O2 refers to the octyloxy oxygen. C-C labels are representative of the aromatic rings.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface, thereby identifying regions prone to electrophilic and nucleophilic attack. malayajournal.orgnih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. researchgate.net

In this compound, the most negative potential (red/yellow regions) is expected to be localized around the oxygen atoms of the hydroxyl and octyloxy groups, confirming their role as electron-donating centers. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), indicating its electrophilic character. The aromatic rings will show moderately negative potential (green to yellow) above and below the plane due to the π-electron cloud, while the hydrogen atoms on the rings will show slightly positive potential. This visual representation supports the understanding of how the molecule would interact with other species in its environment.

Time-Dependent DFT (TD-DFT) for Electronic Excitations

To understand the light-absorbing properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the vertical electronic excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f). frontiersin.orgaps.org The oscillator strength is a dimensionless quantity that indicates the probability of a given electronic transition. arxiv.org

Computational studies on similar donor-acceptor biphenyls reveal that the lowest energy electronic transitions are typically of a π→π* character, involving the transfer of electron density from orbitals located on the donor-substituted ring to orbitals on the acceptor portion. frontiersin.org For this compound, the primary absorption band would be attributed to an intramolecular charge transfer (ICT) transition from the HOMO, localized on the alkoxy/hydroxy-substituted rings, to the LUMO, distributed over the biphenyl core. The solvent environment can also influence these transitions, often causing a red-shift (bathochromic shift) in the absorption maximum in more polar solvents due to the stabilization of the more polar excited state.

Table 3: Illustrative TD-DFT Calculated Electronic Excitation Data for this compound (in gas phase)

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.10 | 302 | 0.65 | HOMO → LUMO (π→π*, ICT) |

| S₀ → S₂ | 4.55 | 272 | 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.88 | 254 | 0.45 | HOMO → LUMO+1 |

Academic Study of Mesomorphic Behavior and Phase Transition Phenomena in Derivatives of 4 Hydroxy 4 Octyloxybiphenyl

Mechanisms of Liquid Crystalline Phase Formation and Classification

Liquid crystals are a state of matter that exhibits properties intermediate between those of a crystalline solid and an isotropic liquid. This mesomorphic state is characterized by molecules that have orientational order but lack long-range positional order. The formation of these liquid crystalline phases, or mesophases, is primarily driven by the anisotropic nature of the constituent molecules, which are typically elongated and rod-like (calamitic). The delicate balance of intermolecular forces, including attractive and repulsive interactions, governs the specific type of mesophase that is formed.

Fundamental Principles Governing Nematic Phase Induction

The nematic (N) phase is the least ordered of all liquid crystalline phases. It is characterized by the long-range orientational order of the molecules, meaning they tend to align along a common axis, known as the director, but they have no positional order and can move freely past one another. The induction of the nematic phase in materials such as derivatives of 4-Hydroxy-4'-octyloxybiphenyl is a consequence of their elongated molecular shape and the anisotropic van der Waals forces between them. As the material cools from the isotropic liquid state, the reduction in thermal energy allows the weaker, orientation-dependent intermolecular forces to promote the spontaneous parallel alignment of the molecules. The transition from the isotropic to the nematic phase is a first-order phase transition, which is accompanied by a latent heat.

Layering and Organization in Smectic Phases

Upon further cooling from the nematic phase, some liquid crystalline materials can transition into one or more smectic (Sm) phases. Smectic phases exhibit a higher degree of order than the nematic phase, as they possess one-dimensional positional order in addition to the orientational order. The molecules are organized into well-defined layers.

In the Smectic A (SmA) phase, the molecules are aligned with their long axes perpendicular to the layer planes, and within each layer, the molecules are randomly positioned, similar to a two-dimensional liquid. The Smectic C (SmC) phase is a tilted variant of the SmA phase, where the molecular long axes are inclined at a specific angle with respect to the layer normal. This tilt angle is an important order parameter that can be temperature-dependent. Other, more ordered smectic phases, such as Smectic B (SmB), exhibit hexagonal packing of molecules within the layers, indicating a higher degree of in-plane positional order.

Chiral Liquid Crystalline Systems and Helical Superstructures

The introduction of chirality into a liquid crystalline system, either by using chiral molecules or by doping a non-chiral liquid crystal with a chiral additive, can lead to the formation of helical superstructures. In a chiral nematic (N*) phase, also known as the cholesteric phase, the director is not uniform in space but twists in a helical manner. The distance over which the director rotates by a full 360 degrees is defined as the helical pitch. This pitch is often highly sensitive to temperature, which can result in the selective reflection of light and give the material its characteristic iridescent colors.

In chiral smectic phases, such as the chiral smectic C (SmC*) phase, the direction of the molecular tilt precesses from one layer to the next, forming a helical structure. These materials are of significant interest due to their ferroelectric properties, which arise from a spontaneous electric polarization in each layer.

Impact of Molecular Architecture and Intermolecular Interactions on Mesophase Stability

The stability and the specific type of mesophase that a liquid crystalline material exhibits are intricately linked to its molecular structure and the nature of the intermolecular interactions. Even minor modifications to the molecular architecture can lead to significant changes in the phase behavior.

Influence of Directed Hydrogen Bonding on Mesomorphic Properties

Hydrogen bonding is a strong, directional intermolecular force that plays a pivotal role in the formation and stabilization of liquid crystalline phases. In derivatives of this compound, the hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atom of the octyloxy group or other polar functional groups can serve as hydrogen bond acceptors.

The formation of intermolecular hydrogen bonds can lead to the self-assembly of molecules into larger supramolecular structures, such as dimers or extended chains. These larger, more anisometric assemblies can enhance the stability of the mesophase, often resulting in an increase in the clearing temperature (the temperature at which the material transitions from the liquid crystalline phase to the isotropic liquid phase). The directionality of these hydrogen bonds can also influence the type of mesophase that is formed. For instance, the formation of linear hydrogen-bonded chains can promote the stability of smectic phases over nematic phases.

Correlations Between Alkyl Chain Length and Terminal Functionalization on Phase Behavior

The length of the flexible alkyl chains and the nature of the terminal functional groups are critical factors that determine the mesomorphic properties of calamitic liquid crystals.

Alkyl Chain Length: The length of the alkyl chain, such as the octyloxy group in this compound, influences the molecule's aspect ratio and the strength of the van der Waals interactions between adjacent molecules. In general, increasing the length of the alkyl chain tends to stabilize smectic phases at the expense of nematic phases. This is attributed to the increased intermolecular interactions between the longer chains, which favor the formation of layered structures. An "odd-even" effect is also commonly observed, where the clearing temperature alternates as the number of carbon atoms in the alkyl chain is incrementally increased.

Terminal Functionalization: The functional group at the end of the molecule opposite the alkyl chain has a profound impact on the molecule's polarity, polarizability, and its ability to form hydrogen bonds. For example, replacing the hydroxyl group in this compound with different functional groups can lead to substantial alterations in the phase behavior. The introduction of polar groups can increase the clearing temperature and may induce the formation of different types of mesophases. The following table provides illustrative data on how terminal functionalization can affect the phase transitions of a related biphenyl (B1667301) system.

| Terminal Group (X) in 4-X-4'-octyloxybiphenyl | Phase Transitions (°C) |

| -CN | Cr 85 N 107 I |

| -OCH₃ | Cr 78 SmA 95 N 101 I |

| -NO₂ | Cr 80 N 98 I |

| -Cl | Cr 76 SmB 88 N 92 I |

Cr: Crystal, SmA: Smectic A, SmB: Smectic B, N: Nematic, I: Isotropic Liquid. The data presented is representative of general trends observed in similar liquid crystal systems and is for illustrative purposes.

The intricate interplay between the rigid core structure, the length of the flexible alkyl chains, and the nature of the terminal functional groups and their associated intermolecular interactions ultimately governs the rich and diverse phase behavior observed in derivatives of this compound.

Conformational Flexibility and Its Role in Mesogenic Potential

The mesogenic potential of calamitic (rod-like) liquid crystals, such as derivatives of this compound, is intrinsically linked to their molecular geometry. The conformational flexibility of the terminal octyloxy chain and the dihedral angle between the two phenyl rings of the biphenyl core are critical factors.

The long octyloxy chain can adopt various conformations, ranging from an extended, all-trans state to more coiled, gauche states. In the mesophase, an extended conformation is generally favored as it enhances the molecular anisotropy, a key requirement for the formation of liquid crystalline phases. The flexibility of this chain also influences the intermolecular interactions and packing efficiency within the mesophases. A higher degree of flexibility can lower the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) by disrupting the long-range orientational order.

The biphenyl core's conformation is defined by the twist angle between the two phenyl rings. In a completely planar conformation, π-conjugation is maximized, leading to strong intermolecular attractions. However, steric hindrance between the ortho-hydrogens on adjacent rings typically results in a non-planar, twisted conformation in the gaseous or solution state. In the condensed, ordered phases of a liquid crystal, the molecules are subject to a mean field that favors a more planar conformation to maximize anisotropic dispersion forces and improve molecular packing. The energy barrier for this planarization influences the thermal stability of the mesophases.

Thermodynamic and Kinetic Aspects of Liquid Crystalline Phase Transitions

The phase transitions in liquid crystalline materials like derivatives of this compound are characterized by specific thermodynamic parameters, primarily enthalpy (ΔH) and entropy (ΔS) changes, which can be determined using techniques like Differential Scanning Calorimetry (DSC).

For a transition from a more ordered phase (e.g., smectic) to a less ordered phase (e.g., nematic), or from a nematic to an isotropic liquid, there is an absorption of heat, making it an endothermic process with a positive enthalpy change. The associated entropy change reflects the increase in the degree of disorder. The magnitude of these changes provides insight into the nature of the phase transition. For instance, a nematic-to-isotropic (N-I) transition is typically a first-order phase transition, characterized by a discontinuous change in the order parameter. The entropy of this transition is related to the loss of long-range orientational order.

The kinetics of these phase transitions relate to the rate at which the system transforms from one phase to another. This can be influenced by factors such as the cooling or heating rate. Studies on the kinetics often involve analyzing the nucleation and growth of the new phase within the old one. For example, upon cooling from the isotropic phase, the formation of the nematic phase involves the nucleation of ordered domains that subsequently grow.

Dynamics of Molecular Reorientation and Collective Phenomena in Mesophases

The mesophases of liquid crystals exhibit unique dynamic properties arising from the collective motion of the constituent molecules. In the nematic phase of a this compound derivative, the molecules exhibit long-range orientational order, with their long axes tending to align along a common direction known as the director.

The molecular dynamics within the nematic phase are complex. Individual molecules can undergo several types of motion:

Reorientation about the short molecular axis: This is a relatively slow process as it requires overcoming the potential barrier of the nematic mean field. This motion is often studied using dielectric spectroscopy.

Reorientation about the long molecular axis: This motion is typically much faster and is less hindered.

Translational diffusion: Molecules can move throughout the phase, with diffusion being anisotropic – faster along the director than perpendicular to it.

In addition to individual molecular motions, there are collective phenomena involving the cooperative reorientation of many molecules. These are often described as director fluctuations or modes. These collective motions are crucial for the electro-optic applications of liquid crystals. Techniques such as dielectric spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are instrumental in probing these dynamic processes, providing information on relaxation times and activation energies associated with different molecular motions.

Advanced Structure Function Relationship Studies and Material Applications Involving 4 Hydroxy 4 Octyloxybiphenyl

Rational Design Principles for Liquid Crystalline Materials with Tailored Mesophase Characteristics

The design of liquid crystalline materials, such as those based on 4-Hydroxy-4'-octyloxybiphenyl, is a strategic process rooted in understanding the relationship between molecular structure and macroscopic properties. The goal is to create materials with specific mesophase behaviors (e.g., nematic, smectic) and predictable transition temperatures. The molecular architecture of this compound provides a clear example of these design principles.

A typical liquid crystal molecule consists of three main parts: a rigid core, a flexible terminal chain, and often a polar group.

Rigid Core: In this compound, the biphenyl (B1667301) group serves as the rigid core. This aromatic unit provides the necessary structural anisotropy, promoting the parallel alignment of molecules, which is fundamental to forming liquid crystalline phases. The linearity of this core is crucial; any significant bend would disrupt the mesophase formation.

Flexible Terminal Chain: The octyloxy chain (-OC₈H₁₇) is the flexible part. The length and conformation of this alkyl chain significantly influence the melting point and the type of mesophase formed. Longer chains tend to favor the formation of more ordered smectic phases due to increased van der Waals interactions, which encourage layered arrangements. The octyloxy group in this compound helps to lower the melting point and stabilize the mesophase over a usable temperature range.

Polar Terminal Group: The terminal hydroxyl (-OH) group is a key functional unit. Its ability to form strong, directional hydrogen bonds introduces specific intermolecular interactions. These hydrogen bonds can lead to the formation of supramolecular structures, such as dimers or catemers, which can significantly stabilize the mesophases and influence their type. For instance, the formation of hydrogen-bonded dimers effectively elongates the molecular unit, which can favor the stability of nematic or smectic phases at higher temperatures.

By systematically modifying these three components, chemists can tailor the properties of liquid crystalline materials. For example, altering the length of the alkoxy chain or changing the position of substituents on the biphenyl core can fine-tune the transition temperatures and the specific type of mesophase exhibited. This rational design approach is essential for developing materials for specific applications, such as displays or sensors.

Integration into Polymer Systems and Organophosphazenes for Engineered Architectures

The unique properties of this compound can be harnessed and amplified by integrating it into larger macromolecular systems, such as polymers and organophosphazenes. This creates advanced materials with engineered architectures and tunable functionalities.

Polymer Dispersed Liquid Crystals (PDLCs): One of the most common applications is in Polymer Dispersed Liquid Crystal (PDLC) composites. nih.gov These materials consist of micron-sized droplets of a liquid crystal, like this compound, dispersed within a solid polymer matrix. nih.govmateriability.com The operating principle of a PDLC device relies on electrically controlling the alignment of the liquid crystal molecules within the droplets. materiability.com

Off-State (No Voltage): The liquid crystal molecules within the droplets are randomly oriented. This random alignment causes a mismatch between the refractive indices of the liquid crystal droplets and the polymer matrix, leading to strong light scattering. The film appears opaque or milky-white. nih.gov

On-State (Voltage Applied): When an electric field is applied across the film, the liquid crystal molecules align themselves with the field. If the ordinary refractive index of the liquid crystal is matched to the refractive index of the polymer, the film becomes transparent as light can pass through without scattering. nih.gov

The this compound molecule is well-suited for PDLCs. Its hydroxyl group can form hydrogen bonds with the polymer matrix, which can influence the droplet size, shape, and anchoring of the liquid crystal molecules at the droplet-polymer interface. These factors, in turn, affect the electro-optical performance of the device, such as its switching voltage and contrast ratio. The preparation of PDLC films is often achieved through methods like polymerization-induced phase separation (PIPS). mdpi.com

Organophosphazene-Based Systems: Organophosphazenes are hybrid inorganic-organic polymers with a backbone of alternating phosphorus and nitrogen atoms (-P=N-). nih.gov This backbone can be modified by attaching various organic side groups to the phosphorus atoms, allowing for a high degree of functionalization. nih.govresearchgate.net By attaching mesogenic units like this compound as side chains, it is possible to create liquid crystalline polymers.